

Investigating Ceralasertib Formate in ARID1A Mutant Cancers: A Technical Guide

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Compound of Interest

Compound Name: Ceralasertib formate

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Abstract

Mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene, a key component of the SWI/SNF chromatin remodeling complex, are prevalent across a spectrum of human cancers and are often associated with aggressive disease. The loss of ARID1A function creates a dependency on alternative DNA damage response (DDR) pathways, presenting a therapeutic vulnerability. Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, has emerged as a promising therapeutic agent that exploits this dependency. This technical guide provides an in-depth overview of the preclinical rationale and clinical investigation of **ceralasertib formate** in ARID1A mutant cancers. We detail the underlying molecular mechanisms, summarize key quantitative data from preclinical and clinical studies, provide comprehensive experimental protocols for relevant assays, and present visual representations of the core signaling pathways and experimental workflows.

Introduction: The Synthetic Lethal Relationship between ARID1A Deficiency and ATR Inhibition

ARID1A plays a crucial role in maintaining genomic stability through its involvement in DNA double-strand break (DSB) repair. Specifically, ARID1A is recruited to DSBs and facilitates the activation of the ATR kinase, a central regulator of the DDR pathway. In ARID1A-deficient

cancer cells, the ATR-mediated checkpoint is impaired, leading to an increased reliance on this pathway for survival amidst elevated replication stress.

This dependency creates a synthetic lethal interaction, where the inhibition of ATR in ARID1A-deficient cells leads to catastrophic genomic instability and subsequent cell death.

Ceralasertib formate, by targeting ATR, selectively eliminates these vulnerable cancer cells while sparing normal cells with functional ARID1A. Preclinical and clinical studies have demonstrated the potential of this targeted therapeutic strategy.^{[1][2]}

Ceralasertib Formate: Chemical Properties

Ceralasertib formate is the salt form of the active ATR inhibitor, ceralasertib.

Property	Value
Chemical Formula	C ₂₁ H ₂₆ N ₆ O ₄ S
Molecular Weight	458.54 g/mol

Preclinical Data

In Vitro Sensitivity of ARID1A Mutant Cell Lines to ATR Inhibitors

Studies have demonstrated that cancer cell lines harboring ARID1A mutations exhibit increased sensitivity to ATR inhibitors compared to their wild-type counterparts.

Cell Line	Cancer Type	ARID1A Status	ATR Inhibitor	IC50 (nM)
RKO	Colorectal Carcinoma	Mutant	VE822	19.83 ± 7.83
SW48	Colorectal Carcinoma	Mutant	VE822	~20
LS180	Colorectal Carcinoma	Mutant	VE822	~20
HCT15	Colorectal Carcinoma	Wild-Type	VE822	98.8 ± 45.4
HCT116	Colorectal Carcinoma	Wild-Type	VE822	~88
Colo320DM	Colorectal Carcinoma	Wild-Type	VE822	~88

Note: IC50 values for VE822 are presented as a relevant example of an ATR inhibitor, as specific Ceralasertib IC50 values for a wide range of ARID1A mutant vs. wild-type cell lines were not available in the searched literature. VE822 and Ceralasertib target the same ATR kinase.[\[3\]](#)

In Vivo Efficacy in ARID1A-Deficient Xenograft Models

Preclinical studies using xenograft models have shown the anti-tumor activity of ceralasertib in ARID1A-deficient tumors.[\[4\]](#) While a specific detailed protocol for a Ceralasertib in ARID1A-deficient xenograft model was not found in the search results, a general protocol is provided in the experimental protocols section.

Clinical Data: The ATARI and PATRIOT Trials

Two key clinical trials have investigated the efficacy of ceralasertib in patients with ARID1A-mutant tumors: the Phase II ATARI trial (NCT04065269) focusing on gynecological cancers, and the Phase I PATRIOT trial (NCT02223923) in advanced solid tumors.

ATARI Trial (NCT04065269)

This ongoing Phase II trial is assessing ceralasertib alone or in combination with olaparib or durvalumab in patients with relapsed gynecological cancers, stratified by ARID1A status.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Patient Demographics and Baseline Characteristics (Clear Cell Carcinoma Cohorts)[\[10\]](#)

Characteristic	Cohort 1A (ARID1A Loss, Ceralasertib Monotherapy)	Cohort 2 (ARID1A Intact, Ceralasertib + Olaparib)
Number of Evaluable Patients	29	29
Median Age (years)	56	60
Ovarian Cancer (%)	90	79
Endometrial Cancer (%)	10	21
Median Prior Lines of Therapy	2	1

Efficacy Results (Clear Cell Carcinoma Cohorts)[\[10\]](#)

Endpoint	Cohort 1A (ARID1A Loss)	Cohort 2 (ARID1A Intact)
Objective Response Rate (ORR)	14%	14%
Median Duration of Response (DOR)	24 weeks	8 weeks
Disease Control Rate (DCR) at ≥16 weeks	41%	38%
Median Progression-Free Survival (PFS)	3.5 months	3.5 months
Median Overall Survival (OS)	9.8 months	12.4 months

Non-Clear Cell Basket Cohort (Cohort 3, Ceralasertib + Olaparib)[\[10\]](#)

Endpoint	Value
Objective Response Rate (ORR)	21%
Median Duration of Response (DOR)	41 weeks
Progression-Free Survival (PFS) at 16 weeks	54%

PATRIOT Trial (NCT02223923)

This Phase I study evaluated the safety and efficacy of ceralasertib monotherapy in patients with advanced solid tumors.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

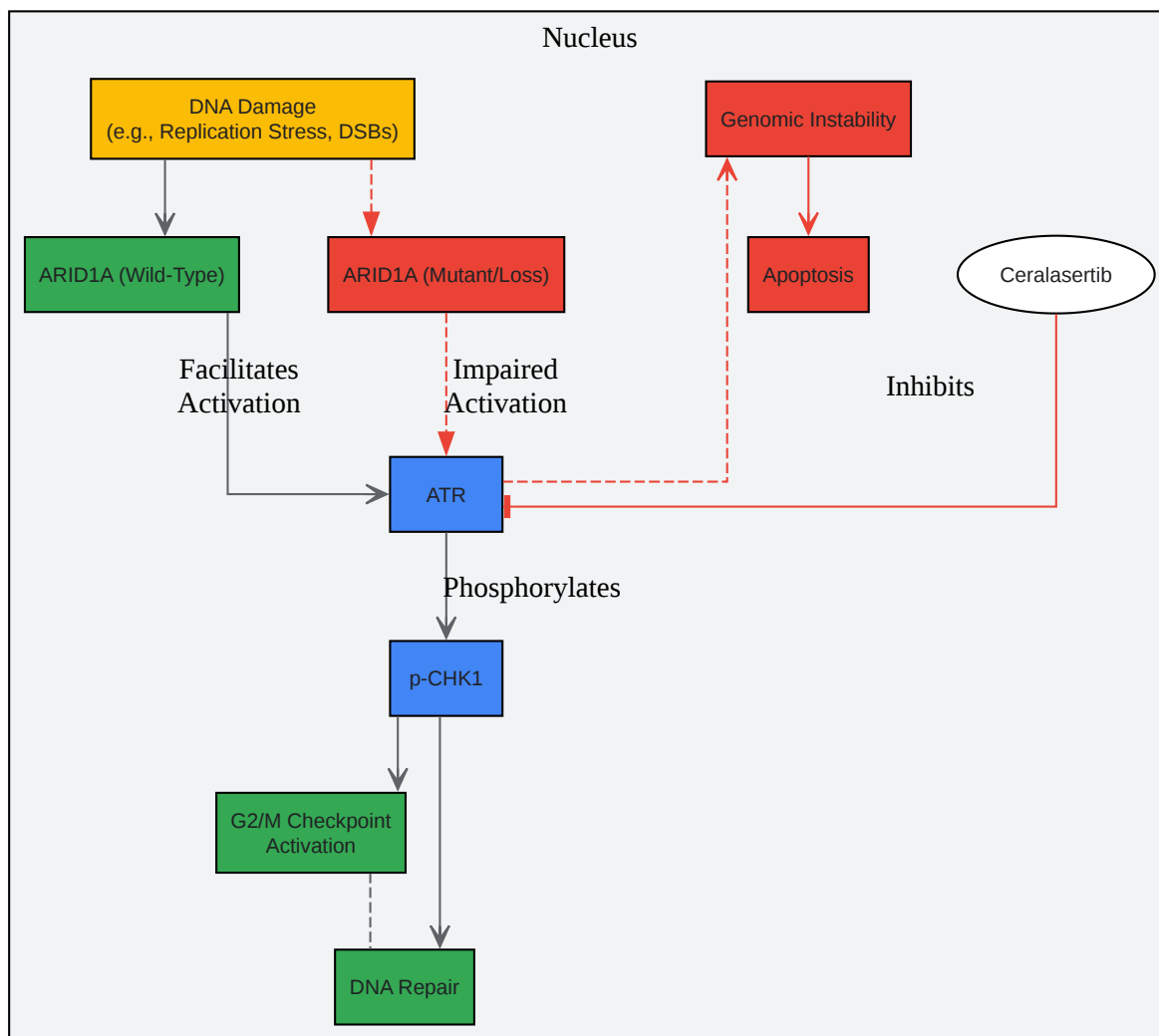
Patient Demographics and Outcomes[\[2\]](#)[\[3\]](#)[\[15\]](#)

Characteristic	Value
Number of Patients	67
Recommended Phase 2 Dose	160 mg twice daily (2 weeks on, 2 weeks off)
Confirmed Partial Responses (PR)	5 (8%)
Stable Disease (SD)	34 (52%)
Progressive Disease (PD)	27 (41%)

Durable responses were observed in patients with tumors harboring ARID1A loss and other DNA damage response defects.[\[3\]](#)[\[12\]](#)[\[15\]](#)[\[16\]](#) One notable case was a patient with clear cell ovarian carcinoma with an ARID1A mutation who had a durable response lasting over 251 weeks.[\[15\]](#)[\[17\]](#)

Signaling Pathways and Experimental Workflows

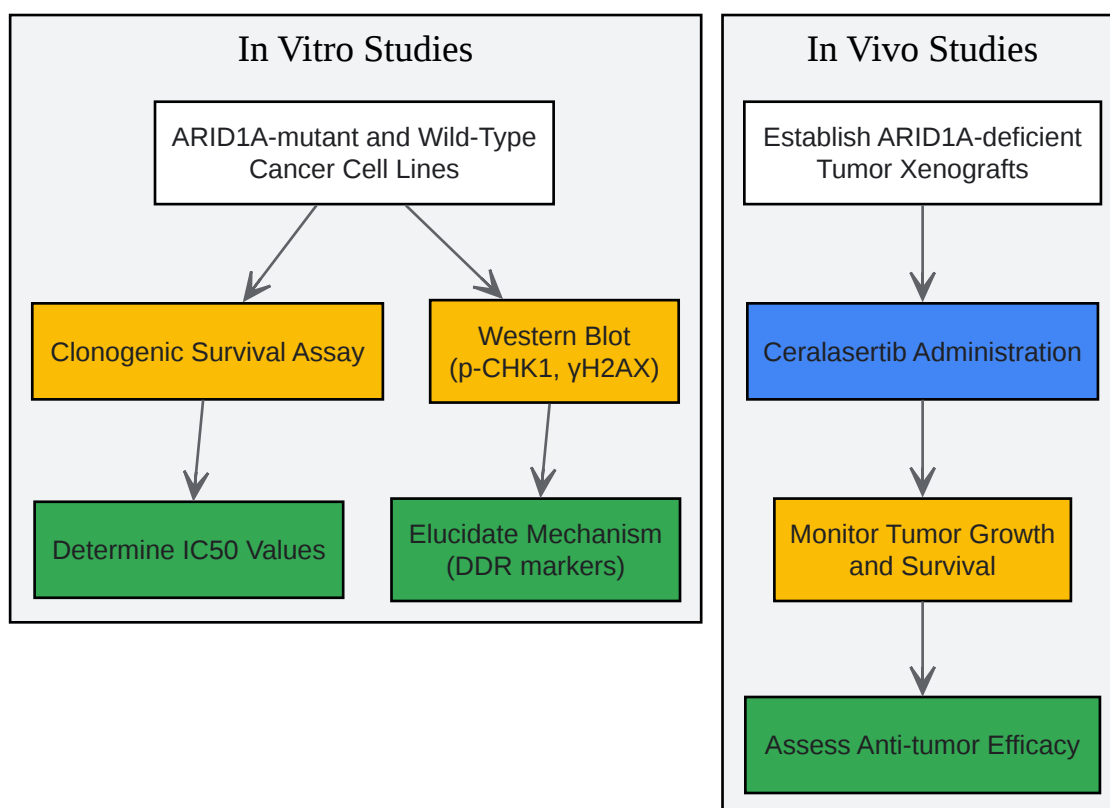
ATR-CHK1 Signaling Pathway in ARID1A Deficient Cancers



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Caption: ATR-Chk1 signaling in ARID1A proficient vs. deficient cells.

General Experimental Workflow for Investigating Ceralasertib



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